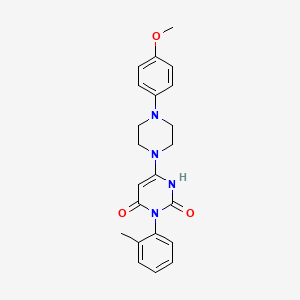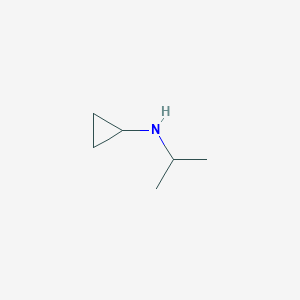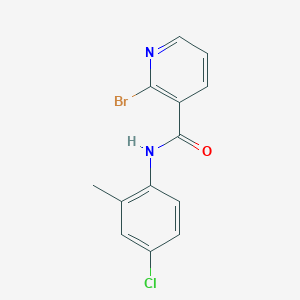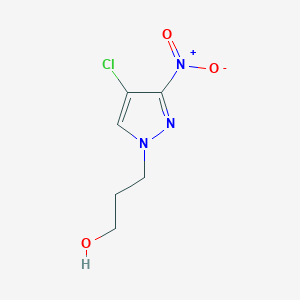![molecular formula C13H12ClN3O3S B2802333 2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899758-60-2](/img/structure/B2802333.png)
2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-154 or sulfanylacetamide pyrazinone.
Applications De Recherche Scientifique
Anticancer Properties
- A study by Yushyn, Holota, and Lesyk (2022) demonstrated the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showing anticancer activity in vitro according to the "60 lines screening" protocol of the National Cancer Institute (NCI DTP) (Yushyn et al., 2022).
Antimicrobial and Antituberculotic Activity
- Jampílek, Doležal, and Buchta (2007) reported on the synthesis of arylsulfanylpyrazinecarboxylic acid derivatives, evaluated as potential antifungal agents and new antituberculotics. The study showed several compounds with a percentage growth inhibition of Mycobacterium tuberculosis H(37)Rv between 50 to 100% at a concentration of 6.25 µg/mL (Jampílek et al., 2007).
Synthesis and Chemical Reactivity
- The reactions of related compounds with different nitrogen-containing binucleophilic agents were studied by Kosolapova et al. (2013), demonstrating the synthesis of various derivatives and highlighting the chemical reactivity of such compounds (Kosolapova et al., 2013).
Anticancer Evaluation
- Zyabrev et al. (2022) synthesized and evaluated a series of 4-arylsulfonyl-1,3-oxazoles for their anticancer activities, showing that certain derivatives exhibited high activity against specific cancer cell lines. This suggests the potential of related compounds for further studies as anticancer agents (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-8(6-9(10)14)17-5-4-16-12(13(17)19)21-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHUFTBQFRKHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2802251.png)
![N-(4-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2802254.png)
![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)



![4-((6-bromo-2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2802264.png)







